molecular formula C21H22N2O4S B14371729 N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide CAS No. 90141-26-7

N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B14371729
CAS No.: 90141-26-7
M. Wt: 398.5 g/mol
InChI Key: KLIIFSKTCXURBN-UHFFFAOYSA-N
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Description

N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine sulfonyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of a piperidine derivative, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the benzofuran core with the piperidine sulfonyl derivative using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure can be exploited in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of various signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylpiperidines: These compounds also contain a piperidine moiety attached to a phenyl group and have similar pharmacological properties.

    Benzofuran Derivatives: Compounds with a benzofuran core that exhibit various biological activities.

Uniqueness

N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core and the piperidine sulfonyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

90141-26-7

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(4-piperidin-1-ylsulfonylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H22N2O4S/c24-21(20-14-17-6-2-3-7-19(17)27-20)22-15-16-8-10-18(11-9-16)28(25,26)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,22,24)

InChI Key

KLIIFSKTCXURBN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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